molecular formula C10H11N3 B1399610 2-(Cyclobutylamino)nicotinonitrile CAS No. 1249660-33-0

2-(Cyclobutylamino)nicotinonitrile

Cat. No.: B1399610
CAS No.: 1249660-33-0
M. Wt: 173.21 g/mol
InChI Key: UWJAXOPMKUUYFO-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)nicotinonitrile is an organic compound with the molecular formula C10H11N3. It is a derivative of nicotinonitrile, characterized by the presence of a cyclobutylamino group attached to the second position of the nicotinonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)nicotinonitrile can be achieved through multi-component reactions. One efficient method involves the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another approach is the Dimroth rearrangement of chalcones with nucleophilic reagents such as secondary heterocyclic amines or sodium alcoholate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of environmentally friendly catalysts like tetrabutyl ammonium bromide suggest potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group is known to enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance . The compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinonitrile derivatives such as:

  • 2-Amino nicotinonitrile
  • 2-Chloronicotinonitrile
  • 2-Bromo-nicotinonitrile

Uniqueness

2-(Cyclobutylamino)nicotinonitrile is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclobutylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJAXOPMKUUYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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